molecular formula C8H8NNaO2S B13117398 Sodium 3-cyclopropylpyridine-2-sulfinate

Sodium 3-cyclopropylpyridine-2-sulfinate

Cat. No.: B13117398
M. Wt: 205.21 g/mol
InChI Key: MURUYVDTVMEECU-UHFFFAOYSA-M
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Description

Sodium 3-cyclopropylpyridine-2-sulfinate is a chemical compound that belongs to the class of sulfinates Sulfinates are known for their versatile reactivity and have been widely used in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium 3-cyclopropylpyridine-2-sulfinate, typically involves the reaction of sulfinic acids with sodium hydroxide. The process can be summarized as follows:

    Sulfinic Acid Formation: The precursor sulfinic acid is synthesized through the reduction of sulfonyl chlorides or sulfonic acids.

    Neutralization: The sulfinic acid is then neutralized with sodium hydroxide to form the sodium sulfinate salt.

Industrial Production Methods: Industrial production of sodium sulfinates often employs continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: Sodium 3-cyclopropylpyridine-2-sulfinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonates.

    Reduction: Reduction reactions can convert it back to the corresponding sulfinic acid.

    Substitution: It can participate in nucleophilic substitution reactions, forming new carbon-sulfur bonds.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, aryl halides.

Major Products:

    Sulfonates: Formed through oxidation.

    Sulfinic Acids: Formed through reduction.

    Substituted Sulfinate Salts: Formed through nucleophilic substitution.

Scientific Research Applications

Sodium 3-cyclopropylpyridine-2-sulfinate has found applications in various scientific research fields:

Mechanism of Action

The mechanism by which sodium 3-cyclopropylpyridine-2-sulfinate exerts its effects involves its ability to act as a nucleophile in various chemical reactions. It can form stable intermediates with electrophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

  • Sodium Pyridine-2-sulfinate
  • Sodium Cyclopropylsulfinate
  • Sodium Benzene-2-sulfinate

Comparison: Sodium 3-cyclopropylpyridine-2-sulfinate is unique due to the presence of both a cyclopropyl group and a pyridine ring. This combination imparts distinct reactivity and stability compared to other sulfinates. For instance, the cyclopropyl group can influence the compound’s steric and electronic properties, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C8H8NNaO2S

Molecular Weight

205.21 g/mol

IUPAC Name

sodium;3-cyclopropylpyridine-2-sulfinate

InChI

InChI=1S/C8H9NO2S.Na/c10-12(11)8-7(6-3-4-6)2-1-5-9-8;/h1-2,5-6H,3-4H2,(H,10,11);/q;+1/p-1

InChI Key

MURUYVDTVMEECU-UHFFFAOYSA-M

Canonical SMILES

C1CC1C2=C(N=CC=C2)S(=O)[O-].[Na+]

Origin of Product

United States

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